molecular formula C18H21ClN4O3S B14102987 8-(3-Chloro-2-hydroxypropyl)sulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

8-(3-Chloro-2-hydroxypropyl)sulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

Cat. No.: B14102987
M. Wt: 408.9 g/mol
InChI Key: LQOLEKMXIGUWOA-UHFFFAOYSA-N
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Description

8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Sulfanyl Group: This step involves the reaction of the purine core with a chlorohydroxypropyl sulfide under controlled conditions.

    Substitution with Phenylpropyl Group: This is typically done through a nucleophilic substitution reaction using a phenylpropyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The chlorohydroxypropyl group can be reduced to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

What sets 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C18H21ClN4O3S

Molecular Weight

408.9 g/mol

IUPAC Name

8-(3-chloro-2-hydroxypropyl)sulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C18H21ClN4O3S/c1-22-15-14(16(25)21-17(22)26)23(18(20-15)27-11-13(24)10-19)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,13,24H,5,8-11H2,1H3,(H,21,25,26)

InChI Key

LQOLEKMXIGUWOA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(CCl)O)CCCC3=CC=CC=C3

Origin of Product

United States

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